molecular formula C11H16O5S2 B11707109 2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate CAS No. 19387-92-9

2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate

Cat. No.: B11707109
CAS No.: 19387-92-9
M. Wt: 292.4 g/mol
InChI Key: SVABMXMGYFNVKK-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O5S2. It is characterized by the presence of both ethylsulfonyl and methylbenzenesulfonate groups, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(ethylsulfonyl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Produces various substituted ethyl 4-methylbenzenesulfonates.

    Oxidation: Forms sulfone derivatives.

    Reduction: Yields sulfide derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the displacement by nucleophiles. The ethylsulfonyl group can undergo oxidation or reduction, leading to various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylsulfonyl)ethyl 4-methylbenzenesulfonate is unique due to its combination of ethylsulfonyl and methylbenzenesulfonate groups, which provide distinct reactivity patterns. This makes it a valuable reagent for introducing sulfonate groups and for studying sulfonate chemistry .

Properties

CAS No.

19387-92-9

Molecular Formula

C11H16O5S2

Molecular Weight

292.4 g/mol

IUPAC Name

2-ethylsulfonylethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H16O5S2/c1-3-17(12,13)9-8-16-18(14,15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

SVABMXMGYFNVKK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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